Cas no 25016-12-0 (1,3-dimethylpyrazole-4-carbaldehyde)
1,3-dimethylpyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
- 1,3-dimethylpyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-
- 1,3-dimethyl-1H-pyrazol-4-carboxaldehyde
- 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde
- 1,3-dimethyl-4-formylpyrazole
- 4-formyl-1,3-dimethylpyrazole
- BB_SC-3694
- 1,3-Dimethylpyrazole-4-carboxaldehyde
- BAS 13503592
- IGJREDVLGVEPFI-UHFFFAOYSA-N
- BCP26286
- STK251872
- SBB000017
- BBL007629
- RP19587
- AB04183
- ST078310
- 1,3-dimethyl-1H-
- J-503914
- SCHEMBL308028
- FT-0739036
- DTXSID20357205
- 1 pound not3-Dimethyl-1H-pyrazole-4-carbaldehyde
- BB 0253869
- MFCD00159635
- 1,3-dimethyl-1 h-pyrazole-4-carbaldehyde
- A21538
- EN300-55517
- 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, AldrichCPR
- AKOS000164345
- F0001-0844
- CS-W019994
- Z275170080
- AM20090286
- 25016-12-0
- DS-14375
- SY030945
- CHEBI:229421
- ALBB-000183
-
- MDL: MFCD00159635
- Inchi: 1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3
- InChI Key: IGJREDVLGVEPFI-UHFFFAOYSA-N
- SMILES: O=CC1=CN(C)N=C1C
Computed Properties
- Exact Mass: 124.06400
- Monoisotopic Mass: 124.063662883 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9
- Molecular Weight: 124.14
- XLogP3: 0.1
Experimental Properties
- Color/Form: No data available
- Density: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 50 ºC
- Boiling Point: 98-100 ºC (760 Torr)
- Flash Point: 92.3±21.8 ºC,
- Refractive Index: 1.543
- Solubility: Slightly soluble (12 g/l) (25 º C),
- PSA: 34.89000
- LogP: 0.54100
1,3-dimethylpyrazole-4-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
1,3-dimethylpyrazole-4-carbaldehyde Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-dimethylpyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014484-1g |
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde |
25016-12-0 | 95% | 1g |
£21.00 | 2022-03-01 | |
| Fluorochem | 014484-5g |
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde |
25016-12-0 | 95% | 5g |
£65.00 | 2022-03-01 | |
| Fluorochem | 014484-10g |
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde |
25016-12-0 | 95% | 10g |
£127.00 | 2022-03-01 | |
| Fluorochem | 014484-100g |
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde |
25016-12-0 | 95% | 100g |
£359.00 | 2022-03-01 | |
| Chemenu | CM112679-5g |
1,3-dimethyl-1H-pyrazole-4-carbaldehyde |
25016-12-0 | 95+% | 5g |
$120 | 2021-08-06 | |
| Chemenu | CM112679-10g |
1,3-dimethyl-1H-pyrazole-4-carbaldehyde |
25016-12-0 | 95+% | 10g |
$198 | 2021-08-06 | |
| Chemenu | CM112679-25g |
1,3-dimethyl-1H-pyrazole-4-carbaldehyde |
25016-12-0 | 95+% | 25g |
$442 | 2021-08-06 | |
| Chemenu | CM112679-5g |
1,3-dimethyl-1H-pyrazole-4-carbaldehyde |
25016-12-0 | 95%+ | 5g |
$89 | 2024-07-28 | |
| Chemenu | CM112679-10g |
1,3-dimethyl-1H-pyrazole-4-carbaldehyde |
25016-12-0 | 95%+ | 10g |
$136 | 2024-07-28 | |
| Chemenu | CM112679-25g |
1,3-dimethyl-1H-pyrazole-4-carbaldehyde |
25016-12-0 | 95%+ | 25g |
$282 | 2024-07-28 |
1,3-dimethylpyrazole-4-carbaldehyde Suppliers
1,3-dimethylpyrazole-4-carbaldehyde Related Literature
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Balakrishnan Sankar,Muniyasamy Harikrishnan,Ranganathan Raja,Velu Sadhasivam,Nelson Malini,Sepperumal Murugesan,Ayyanar Siva New J. Chem. 2019 43 10458
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Jian Jiao,An Wang,Min Chen,Meng-Qi Wang,Chun-Long Yang New J. Chem. 2019 43 6350
Additional information on 1,3-dimethylpyrazole-4-carbaldehyde
Professional Introduction to 1,3-dimethylpyrazole-4-carbaldehyde (CAS No. 25016-12-0)
1,3-dimethylpyrazole-4-carbaldehyde, with the chemical formula C₆H₆N₂O and CAS number 25016-12-0, is a heterocyclic aldehyde that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of both methyl groups at the 1 and 3 positions and an aldehyde functional group at the 4 position imparts unique reactivity and potential applications in synthetic chemistry and drug development.
The aldehyde group in 1,3-dimethylpyrazole-4-carbaldehyde makes it a valuable intermediate in organic synthesis, particularly in the formation of Schiff bases, heterocyclic compounds, and other functional derivatives. Schiff bases, which are imines formed by the condensation of aldehydes or ketones with amines, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the pyrazole scaffold into these derivatives enhances their bioactivity and selectivity, making them promising candidates for further pharmacological investigation.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that compounds incorporating the pyrazole moiety exhibit potent inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases, which are crucial targets in cancer therapy. The structural flexibility of pyrazole allows for modifications that can optimize binding affinity and metabolic stability, thereby improving drug efficacy.
One of the most compelling aspects of 1,3-dimethylpyrazole-4-carbaldehyde is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its reactive aldehyde group to construct complex scaffolds through condensation reactions with various nucleophiles. For example, reacting this compound with hydrazine derivatives yields 1,3-dimethylpyrazole-4-carboxylic acid hydrazides, which have shown promising results in preclinical studies as inhibitors of inflammatory pathways. These hydrazide derivatives are particularly interesting because they can be further functionalized to enhance their pharmacokinetic properties.
The dimethylpyrazole core also contributes to the compound's stability and solubility characteristics, making it suitable for formulation into various pharmaceutical forms. This stability is essential for maintaining the integrity of the compound during storage and administration, ensuring consistent therapeutic outcomes. Additionally, the presence of two methyl groups at positions 1 and 3 enhances electronic effects on the ring system, influencing its reactivity and interaction with biological targets.
In recent years, computational chemistry has played a pivotal role in understanding the molecular interactions of 1,3-dimethylpyrazole-4-carbaldehyde and its derivatives. Molecular docking studies have revealed that this compound can bind effectively to several protein targets involved in diseases such as diabetes and neurodegenerative disorders. These findings have spurred interest in developing novel therapeutic agents based on pyrazole scaffolds. Furthermore, green chemistry approaches have been explored to optimize synthetic routes for 1,3-dimethylpyrazole-4-carbaldehyde, emphasizing sustainability and reducing environmental impact.
The pharmaceutical industry has also recognized the potential of 1,3-dimethylpyrazole-4-carbaldehyde as a building block for drug discovery programs. Its versatility allows chemists to design libraries of compounds with tailored properties by introducing different substituents at strategic positions within the pyrazole ring. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further development. The success of these efforts depends on having high-quality starting materials like 1,3-dimethylpyrazole-4-carbaldehyde, which ensures reproducibility and reliability in synthetic protocols.
Another area where this compound has shown promise is in agrochemical applications. Pyrazole derivatives are known for their herbicidal and fungicidal properties due to their ability to disrupt essential metabolic pathways in plants and fungi. By serving as a precursor for more complex agrochemicals, 1,3-dimethylpyrazole-4-carbaldehyde contributes to developing sustainable solutions for crop protection without compromising environmental safety.
The synthesis of 1,3-dimethylpyrazole-4-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors such as propargyl bromide or methyl acrylate. Advances in catalytic methods have enabled more efficient routes to this compound without compromising yield or purity. These improvements are critical for scaling up production while maintaining cost-effectiveness—a key consideration for industrial applications.
In conclusion,1,3-dimethylpyrazole-4-carbaldehyde (CAS No. 25016-12-0) is a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules with therapeutic implications ranging from oncology to neurology. As research continues to uncover new applications for this compound,1,3-dimethylpyrazole-4-carbaldehyde is poised to remain a cornerstone in both academic investigations and industrial processes.
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